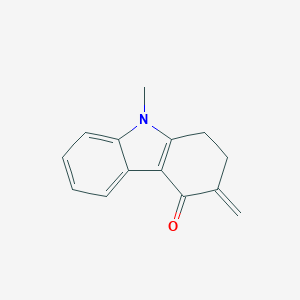

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one

Overview

Description

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one (CAS 99614-64-9) is a carbazole-derived compound characterized by a methyl group at position 9 and a methylene substituent at position 3 of its tetracyclic framework. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol . This compound is notable as a pharmaceutical impurity, specifically Ondansetron Related Compound D, and is regulated under pharmacopeial standards (e.g., USP) for quality control in drug manufacturing . Its synthesis typically involves Mannich-type reactions, as evidenced by the use of paraformaldehyde and dimethylamine hydrochloride in acetic acid under reflux conditions .

Biological Activity

1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, commonly referred to as Ondansetron Impurity D or simply as an impurity of Ondansetron, is a compound with significant relevance in pharmaceutical chemistry. Its primary role is as a byproduct in the synthesis of Ondansetron, a widely used antiemetic medication. Understanding the biological activity of this compound is crucial for assessing its safety and efficacy in pharmaceutical formulations.

- Molecular Formula : C14H13NO

- Molecular Weight : 211.26 g/mol

- CAS Number : 99614-64-9

- IUPAC Name : 9-methyl-3-methylidene-1,2,3,9-tetrahydro-4H-carbazol-4-one

This compound exhibits biological activity primarily through its interaction with serotonin receptors. As a structural analog of Ondansetron, it may influence the serotonin 5-HT3 receptor pathways, which are crucial in the regulation of nausea and vomiting.

Pharmacological Effects

Research indicates that this compound may possess certain pharmacological effects similar to those of Ondansetron:

- Antiemetic Activity : Preliminary studies suggest that it could exhibit antiemetic properties due to its potential action on serotonin receptors .

- Cytotoxicity : Some findings indicate that impurities like this compound could have cytotoxic effects on specific cancer cell lines .

Case Study 1: Impurity Profiling in Ondansetron Formulations

A study conducted on the impurity profile of Ondansetron revealed that this compound is consistently present as a minor impurity. The study emphasized the importance of monitoring this compound due to its potential biological activity and safety implications for patients receiving Ondansetron therapy .

Case Study 2: Pharmacological Evaluation

In pharmacological evaluations, researchers assessed the binding affinity of various carbazole derivatives to serotonin receptors. Results indicated that derivatives closely related to this compound showed varying degrees of receptor binding and subsequent biological activity .

Toxicological Considerations

While the biological activity of this compound suggests potential therapeutic effects, its classification as an impurity raises concerns regarding toxicity:

- Safety Profile : Limited data exist on the long-term safety profile of this compound in humans.

- Regulatory Status : As an impurity in a pharmaceutical product, regulatory agencies require its concentration to be minimized to ensure patient safety.

Scientific Research Applications

Pharmaceutical Applications

- Impurity in Ondansetron :

- Research on Antiemetic Activity :

Synthesis and Derivative Studies

The synthesis of this compound is often discussed in the context of producing Ondansetron. Various synthetic pathways have been explored:

- Conjugate Addition : The compound can be synthesized through conjugate addition reactions involving dimethylamine and formaldehyde derivatives .

Table: Comparison of Synthesis Routes

| Synthesis Route | Key Reagents | Yield | Notes |

|---|---|---|---|

| Route A | Dimethylamine, Formaldehyde | >60% | Involves multiple steps |

| Route B | Alternative amines | Variable | May introduce more impurities |

Case Studies and Research Findings

- Quality Control Studies :

-

Pharmacological Research :

- Investigations into the pharmacological profile of related compounds have provided insights into their receptor binding affinities and potential therapeutic effects. Such research is essential for developing next-generation antiemetics that target specific receptor subtypes without adverse effects associated with existing medications .

Q & A

Q. What are the established synthetic routes for 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, and how can reaction parameters be optimized?

Basic Question

The compound is synthesized via cyclization and functionalization of tetrahydrocarbazole precursors. Key methods include:

- Loffler-Ginsburg Cyclization : Heating cyclohexanone oxime derivatives in aqueous ethanol to induce thermal cyclization .

- Acid-Catalyzed Condensation : Reacting substituted phenylhydrazines with ketones in acidic media (e.g., HCl or acetic acid) under reflux .

- Microwave-Assisted Synthesis : Reducing reaction times (e.g., 140°C under 100W microwave irradiation) while maintaining yields (~80%) .

Optimization Strategies :

- Temperature Control : Higher temperatures accelerate cyclization but may degrade thermally sensitive intermediates.

- Catalyst Screening : Acid strength (e.g., HCl vs. acetic acid) influences regioselectivity and byproduct formation.

- Solvent Selection : Polar solvents (e.g., ethanol) enhance solubility of intermediates.

| Method | Conditions | Yield | Key Variables |

|---|---|---|---|

| Loffler-Ginsburg | Aqueous ethanol, reflux | 80-95% | Reaction time, pH |

| Microwave-assisted | 140°C, 100W, acetic acid | 80% | Radiation power, solvent |

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Basic Question

- NMR Spectroscopy : H and C NMR to confirm the carbazole core and substituents (e.g., methyl groups at C9 and C3-methylene) .

- Mass Spectrometry (HRMS) : Validate molecular weight (293.363 g/mol) and fragmentation patterns .

- HPLC-PDA : Purity assessment using C18 columns with methanol/water gradients.

Methodological Note : For isomers (e.g., 6-nitro or 8-methoxy derivatives), employ 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can computational methods streamline reaction design for novel derivatives?

Advanced Question

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict feasible pathways for introducing substituents (e.g., Friedel-Crafts alkylation) .

- Transition State Analysis : Identify steric hindrance from the tetrahydrocarbazole core using molecular dynamics simulations .

- AI-Driven Optimization : Implement tools like COMSOL Multiphysics to model reaction kinetics and optimize parameters (e.g., temperature, catalyst loading) .

Case Study : ICReDD’s approach combines computational predictions with experimental validation to reduce trial-and-error cycles by 40% .

Q. How should researchers address contradictions in biological activity data across studies?

Advanced Question

- Meta-Analysis Framework : Aggregate data from diverse assays (e.g., enzyme inhibition vs. cytotoxicity) and apply statistical tools (ANOVA) to identify outliers .

- Structural-Activity Validation : Cross-reference activity trends with substituent effects (e.g., electron-withdrawing groups on the carbazole ring) .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .

Example : Discrepancies in IC50 values may arise from differences in solvent polarity or assay pH.

Q. What reaction mechanisms govern the introduction of substituents at the C3-methylene position?

Advanced Question

- Nucleophilic Substitution : The methylene group’s sp³ hybridization allows for SN2 reactions with alkyl halides .

- Radical Addition : Under UV light, methylene C-H bonds can undergo radical coupling with alkenes .

- Metal-Catalyzed Cross-Coupling : Palladium-mediated Suzuki or Heck reactions to introduce aryl/vinyl groups .

Key Consideration : Steric effects from the adjacent carbazole ring may limit accessibility to bulky reagents.

Q. How can factorial design improve yield optimization in multi-step syntheses?

Methodological Focus

- Variable Screening : Use a 2 factorial design to test factors like temperature (60–100°C), catalyst concentration (0.1–1.0 mol%), and solvent polarity (ethanol vs. DMF) .

- Response Surface Modeling (RSM) : Identify interactions between variables (e.g., temperature × catalyst) to predict optimal conditions .

| Factor | Range | Effect on Yield |

|---|---|---|

| Temperature | 60–100°C | Non-linear increase |

| Catalyst (HCl) | 0.1–1.0 mol% | Positive correlation |

Q. What are the challenges in scaling up laboratory-scale synthesis?

Advanced Question

- Heat Transfer Limitations : Microwave-assisted methods may not scale linearly due to uneven energy distribution .

- Byproduct Management : Pilot-scale purification requires cost-effective chromatography or crystallization protocols .

- Safety Protocols : Address exothermic risks in cyclization steps using process control systems (e.g., PAT tools) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Carbazole Family

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Regulatory and Industrial Relevance

- Target Compound: Listed in USP monographs with strict purity thresholds (e.g., ≤0.1% in Ondansetron formulations) .

- Dimeric Analog (CAS 1365727-09-8) : Classified as a process-related impurity, requiring removal during pharmaceutical synthesis .

Properties

IUPAC Name |

9-methyl-3-methylidene-1,2-dihydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-7-8-12-13(14(9)16)10-5-3-4-6-11(10)15(12)2/h3-6H,1,7-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQJDIDJKSFVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C31)C(=O)C(=C)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80244167 | |

| Record name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99614-64-9 | |

| Record name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,9-Tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ONDANSETRON OLEFIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,9-TETRAHYDRO-9-METHYL-3-METHYLENE-4H-CARBAZOL-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/098F00IT8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.